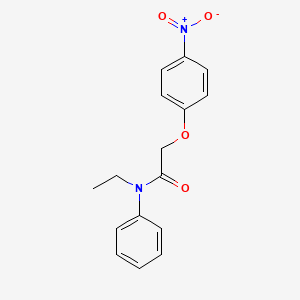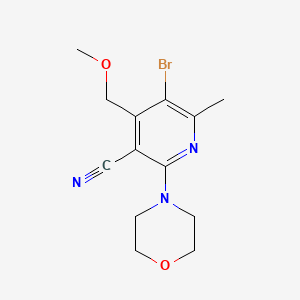
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cell division and DNA replication, leading to cell death. It may also induce apoptosis by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of microorganisms by disrupting their cell membrane integrity and inhibiting their metabolic activity. Moreover, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potent antimicrobial and anticancer activity, as well as its ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Moreover, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods, including the condensation reaction of 4-methylbenzohydrazide and 3-nitrobenzoyl chloride in the presence of triethylamine and phosphorus oxychloride. Another method involves the reaction of 4-methylbenzohydrazide and 3-nitrobenzohydrazide with phosphorus oxychloride in the presence of triethylamine to form the corresponding intermediate, which is then cyclized with acetic anhydride to obtain the desired product.
Aplicaciones Científicas De Investigación
5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal activity against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Another area of research is the anticancer activity of 5-(4-methylbenzyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, it has been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
5-[(4-methylphenyl)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-5-7-12(8-6-11)9-15-17-16(18-22-15)13-3-2-4-14(10-13)19(20)21/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQWPUNXVHZYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)
![5-methyl-3-(4-methylphenyl)-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5816757.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)

![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)


